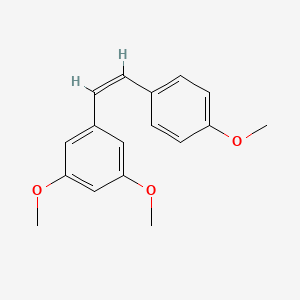

cis-trismethoxy Resveratrol

概要

説明

シス-トリメトキシレスベラトロール: は、ブドウや赤ワインに含まれる天然のポリフェノール化合物であるレスベラトロールの合成誘導体です。 この化合物は強力な抗腫瘍特性で知られており、様々な分野における潜在的な治療用途について研究されています .

製法

合成ルートと反応条件: シス-トリメトキシレスベラトロールの合成は、通常、レスベラトロールのメチル化を含みます。一般的な方法の1つは、ヨウ化メチルと炭酸カリウムなどの塩基を、アセトンなどの有機溶媒中で使用するものです。 反応は還流条件下で行われ、レスベラトロール分子のヒドロキシル基の完全なメチル化を確実にします .

工業生産方法: シス-トリメトキシレスベラトロールの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスでは、高純度の試薬と制御された反応条件を使用して、最終製品の一貫性と品質を確保します。 次に、再結晶やクロマトグラフィーなどの手法を使用して化合物を精製し、所望の純度レベルを実現します .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-trismethoxy resveratrol typically involves the methylation of resveratrol. One common method includes the use of methyl iodide and a base such as potassium carbonate in an organic solvent like acetone. The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups on the resveratrol molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

化学反応の分析

反応の種類: シス-トリメトキシレスベラトロールは、以下を含む様々な化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して行うことができます。

還元: 還元反応は、通常、水素化ホウ素ナトリウムなどの還元剤を使用します。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: アルコール性溶媒中の水素化ホウ素ナトリウム。

形成される主な生成物:

酸化: キノンまたは他の酸化誘導体の生成。

還元: 部分的または完全に還元されたレスベラトロール誘導体の生成。

科学研究への応用

化学: ポリフェノールの化学的性質に対するメトキシル化の影響を研究するためのモデル化合物として使用されています。

生物学: 細胞経路を調節する役割と、抗癌剤としての可能性について調査されています。

医学: 癌、心臓血管疾患、神経変性疾患など、様々な疾患の治療における治療の可能性が探求されています。

科学的研究の応用

Overview

Cis-trismethoxy resveratrol (cis-3M-RES) is a synthetic derivative of resveratrol, a naturally occurring polyphenolic compound recognized for its various biological activities, particularly in cancer prevention and treatment. This compound has garnered attention for its enhanced potency compared to its parent compound, making it a subject of interest in scientific research across multiple disciplines including chemistry, biology, and medicine.

Chemical Properties and Mechanism of Action

This compound exhibits unique chemical properties due to methoxylation, which affects its solubility and bioavailability. The compound is known to interact with several molecular targets, notably:

- Enzymes : It modulates the activity of enzymes such as poly-ADP-ribose polymerase 1 (PARP1) and tyrosyl-tRNA synthetase.

- Cellular Pathways : It induces protective stress responses and apoptosis in cancer cells through mitochondrial pathways and microtubule damage, leading to cell cycle arrest at prometaphase .

Cancer Research

This compound has been extensively studied for its antitumor properties. It has demonstrated significant cytotoxic effects across various cancer cell lines:

- In Vitro Studies : Research indicates that cis-3M-RES exhibits 100-fold higher cytotoxicity against human colon adenocarcinoma (Caco-2) cells compared to resveratrol. The mechanism involves the induction of mitotic arrest by disrupting tubulin polymerization .

- Case Studies : In studies involving Jurkat T cells, cis-3M-RES induced apoptosis via CDK1 activation and microtubule damage, showcasing its potential as a therapeutic agent for leukemia .

Anti-inflammatory Effects

This compound has been shown to exert anti-inflammatory effects by inhibiting inflammasome activation in macrophages. This property is significant for conditions characterized by chronic inflammation, such as cardiovascular diseases .

Pharmaceutical Development

The compound is being explored for its potential in pharmaceutical formulations targeting cancer and inflammatory diseases. Its superior pharmacokinetic profile compared to traditional resveratrol makes it a candidate for further development in nutraceuticals and pharmaceuticals .

作用機序

シス-トリメトキシレスベラトロールの作用機序には、様々な分子標的および経路との相互作用が含まれます。

分子標的: チロシルtRNAシンテターゼやポリADPリボースポリメラーゼ1(PARP1)などの酵素の活性を結合および調節します。

関連する経路: PARP1の自己ポリADPリボシル化を通じて防御的なストレス応答を誘導し、癌細胞のアポトーシスを誘導するためにミトコンドリア経路を調節します

類似化合物との比較

シス-トリメトキシレスベラトロールは、以下のような他の類似化合物と比較されます。

トランス-レスベラトロール: 両方の異性体は類似の構造を持っていますが、シス-トリメトキシレスベラトロールは、ユニークな生物学的活性と癌細胞株に対するより高い抗増殖活性を示します。

ジヒドロ-レスベラトロール: シス-トリメトキシレスベラトロールと比較して、異なる生物学的活性を示し、活性が低くなります。

プテロスチルベン: 別のメトキシル化レスベラトロール誘導体で、異なる薬理学的特性を持っています

独自性: シス-トリメトキシレスベラトロールは、強力な抗腫瘍特性と、特定の分子標的および経路を調節する能力により、注目されています。これは、治療用途における有望な候補となります .

生物活性

Cis-trismethoxy resveratrol is a derivative of resveratrol, a well-known polyphenolic compound found in various plants. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and inflammation. The biological activity of this compound is characterized by its anti-mitotic properties, cytotoxic effects on cancer cells, and anti-inflammatory mechanisms.

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

- Anti-Mitotic Activity : It acts as a mitotic inhibitor, significantly affecting cell division processes. At concentrations as low as 0.3 µM, it can inhibit the growth of human colon cancer Caco-2 cells by up to 80%, with complete growth arrest at 0.4 µM . The compound induces cell cycle arrest at the G2/M phase and inhibits tubulin polymerization, which is crucial for mitosis .

- Cytotoxic Effects : Comparative studies have shown that this compound is more potent than its trans counterpart. For instance, it was found to be 100-fold more effective than trans-resveratrol in inhibiting cancer cell growth . In various tumor cell lines, cis-resveratrol demonstrated differential cytotoxicity based on the p53 status of the cells, indicating a complex interaction with tumor suppressor pathways .

- Inflammatory Response Modulation : The compound also exhibits anti-inflammatory properties by inhibiting key pathways involved in inflammation. Studies indicate that cis-resveratrol can reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in macrophages . It inhibits the activation of inflammasomes and reduces cyclooxygenase-2 (COX-2) expression, further supporting its role in mitigating inflammation .

In Vitro Studies

A series of in vitro experiments have elucidated the biological activities of this compound:

Case Studies

- Colon Cancer Model : In a controlled study using Caco-2 cells, treatment with this compound resulted in significant apoptosis and cell cycle arrest, highlighting its potential as an anti-cancer agent.

- Inflammatory Response in Macrophages : A study demonstrated that pre-treatment with cis-resveratrol significantly reduced inflammatory markers in murine macrophages, suggesting therapeutic implications for inflammatory diseases .

特性

IUPAC Name |

1,3-dimethoxy-5-[(Z)-2-(4-methoxyphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHNBPHYVRHYCC-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\C2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306933 | |

| Record name | (Z)-3,5,4′-Trimethoxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94608-23-8 | |

| Record name | (Z)-3,5,4′-Trimethoxystilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94608-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-3,5,4′-Trimethoxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。